
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenyl ring attached to an ethylamine chain. The presence of a fluorine atom on the phenyl ring and a methylamino group on the ethyl chain makes this compound unique.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a reductive amination reaction with methylamine to form 2-(2-fluorophenyl)-2-(methylamino)ethanol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-fluorophenyl)-2-(methylamino)acetaldehyde.
Reduction: Formation of 2-(2-fluorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of 2-(2-substituted phenyl)-2-(methylamino)ethanol derivatives.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter interactions.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or antidepressant effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Pathways Involved: It may modulate signaling pathways related to mood regulation, pain perception, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethylamine: Lacks the fluorine atom and methylamino group.
2-(2-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromophenyl)-2-(methylamino)ethan-1-ol hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.
Propriétés
Formule moléculaire |
C9H13ClFNO |
|---|---|
Poids moléculaire |
205.66 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-9(6-12)7-4-2-3-5-8(7)10;/h2-5,9,11-12H,6H2,1H3;1H |
Clé InChI |
UZOPWJNDMKMFMA-UHFFFAOYSA-N |
SMILES canonique |
CNC(CO)C1=CC=CC=C1F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


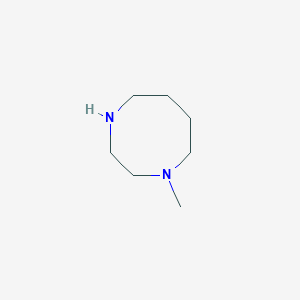
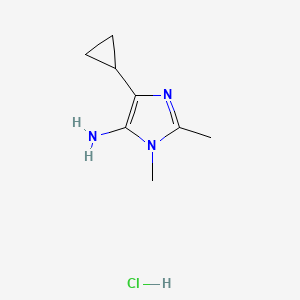
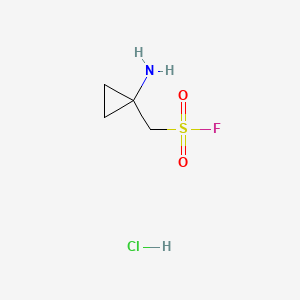
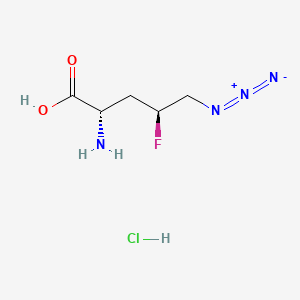

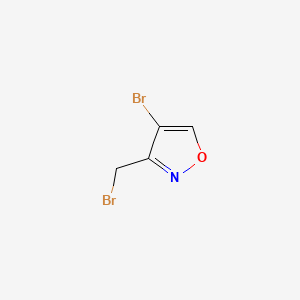
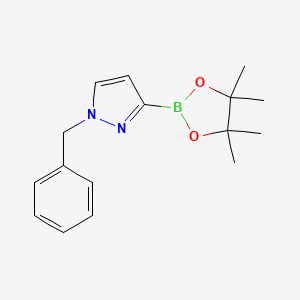
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
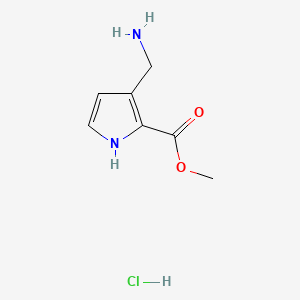

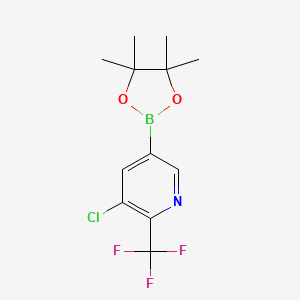
![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
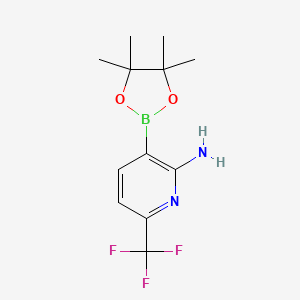
![3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13454572.png)
